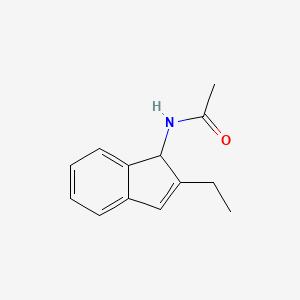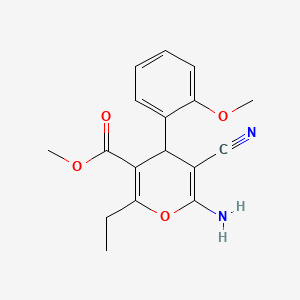
5-Carboxamidotryptamine maleate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxamidotryptamine maleate salt is a compound that acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . It is a tryptamine derivative closely related to the neurotransmitter serotonin . This compound is commonly used in scientific research due to its unique properties and interactions with serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt involves the reaction of 5-Carboxamidotryptamine with maleic acid. The reaction typically occurs in an aqueous solution, where the maleic acid acts as a counterion to form the maleate salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The compound is usually produced in powder form, with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions.
Biology: Employed in studies involving serotonin receptors to understand their role in biological processes.
Medicine: Investigated for its potential therapeutic effects due to its interaction with serotonin receptors.
Industry: Utilized in the development of new drugs and chemical compounds
Mechanism of Action
The mechanism of action of 5-Carboxamidotryptamine maleate salt involves its binding to serotonin receptors. As a full agonist, it activates these receptors, leading to various physiological responses. The compound binds most strongly to the 5-HT1A receptor, but it also interacts with other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . These interactions influence molecular targets and pathways involved in neurotransmission and other biological processes .
Comparison with Similar Compounds
5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective binding to multiple serotonin receptors. Similar compounds include:
- 2-Methyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Methoxytryptamine
- α-Methyl-5-hydroxytryptamine
- Frovatriptan
- AH-494
- Acetryptine
- Sumatriptan
These compounds share structural similarities with this compound but differ in their receptor selectivity and physiological effects.
Properties
Molecular Formula |
C17H23N3O6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol |
InChI |
InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-; |
InChI Key |
PXRDFKQOHIZHFX-FJOGWHKWSA-N |
Isomeric SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
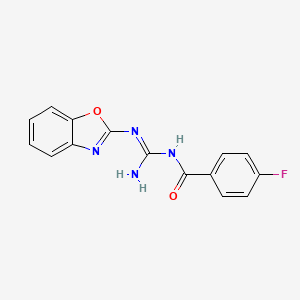
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
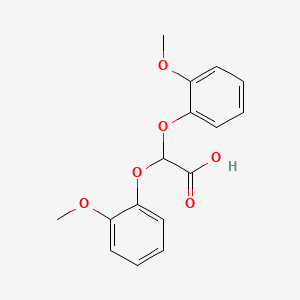
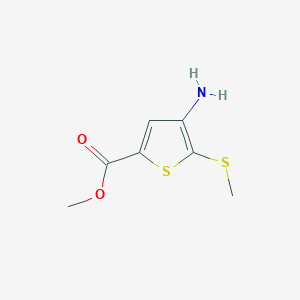
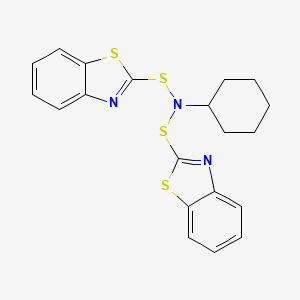
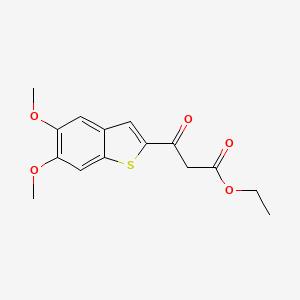



![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
